4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
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Overview
Description
4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a derivative of imidazolinone, a class of compounds known for their diverse pharmacological activities. This compound features a five-membered heterocyclic ring with nitrogen atoms at the 1st and 3rd positions and a keto group at the 5th position. The unique structural features of imidazolinone derivatives have been exploited for various biological and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of appropriate benzylidene derivatives with imidazolinone precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial, antifungal, and anti-inflammatory activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-1-(4-oxo-4H-chromen-2-yl)-2-phenyl-1H-imidazol-5(4H)-one
- 3-(4-Bromo-phenyl)-propionaldehyde
Uniqueness
4-Benzylidene-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one stands out due to its unique combination of benzylidene and imidazolinone moieties, which confer distinct pharmacological properties.
Properties
CAS No. |
126293-23-0 |
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Molecular Formula |
C23H16BrN3O |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(E)-(4-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16BrN3O/c24-20-13-11-18(12-14-20)16-25-27-22(19-9-5-2-6-10-19)26-21(23(27)28)15-17-7-3-1-4-8-17/h1-16H/b21-15-,25-16+ |
InChI Key |
PVVNRSBTSKSDHG-ODYMTFIRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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